molecular formula C15H16Br2N4O4 B15218898 (5R,10S)-N-(2-(1H-Imidazol-4-yl)ethyl)-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxamide CAS No. 103667-67-0

(5R,10S)-N-(2-(1H-Imidazol-4-yl)ethyl)-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxamide

Cat. No.: B15218898
CAS No.: 103667-67-0
M. Wt: 476.12 g/mol
InChI Key: MDUQIEXQKMPARD-HIFRSBDPSA-N
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Description

(5R,10S)-N-(2-(1H-Imidazol-4-yl)ethyl)-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[45]deca-2,6,8-triene-3-carboxamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,10S)-N-(2-(1H-Imidazol-4-yl)ethyl)-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxamide typically involves multi-step organic reactions. The starting materials are carefully selected to introduce the necessary functional groups and spirocyclic framework. Key steps may include:

    Formation of the spirocyclic core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the imidazole moiety: This step may involve the reaction of an imidazole derivative with a suitable electrophile.

    Functional group modifications: Hydroxyl and methoxy groups can be introduced through selective functionalization reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising efficiency.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(5R,10S)-N-(2-(1H-Imidazol-4-yl)ethyl)-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: Bromine atoms can be substituted with other nucleophiles.

    Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted derivatives.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

(5R,10S)-N-(2-(1H-Imidazol-4-yl)ethyl)-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5R,10S)-N-(2-(1H-Imidazol-4-yl)ethyl)-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atoms and other functional groups may also play a role in modulating the compound’s biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5R,10S)-N-(2-(1H-Imidazol-4-yl)ethyl)-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxamide is unique due to its spirocyclic structure and the presence of multiple functional groups, which confer diverse reactivity and potential applications. Its combination of imidazole, bromine, hydroxyl, methoxy, and carboxamide groups makes it distinct from simpler compounds like allylamine and indole-3-acetaldehyde.

Properties

CAS No.

103667-67-0

Molecular Formula

C15H16Br2N4O4

Molecular Weight

476.12 g/mol

IUPAC Name

(5R,6S)-7,9-dibromo-6-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

InChI

InChI=1S/C15H16Br2N4O4/c1-24-12-9(16)4-15(13(22)11(12)17)5-10(21-25-15)14(23)19-3-2-8-6-18-7-20-8/h4,6-7,13,22H,2-3,5H2,1H3,(H,18,20)(H,19,23)/t13-,15+/m1/s1

InChI Key

MDUQIEXQKMPARD-HIFRSBDPSA-N

Isomeric SMILES

COC1=C([C@H]([C@@]2(CC(=NO2)C(=O)NCCC3=CN=CN3)C=C1Br)O)Br

Canonical SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCCC3=CN=CN3)C=C1Br)O)Br

Origin of Product

United States

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